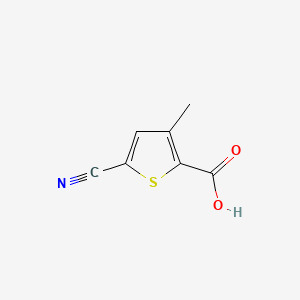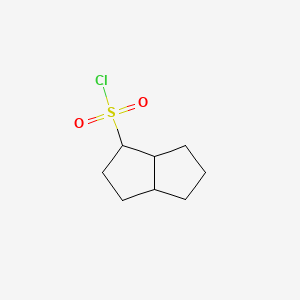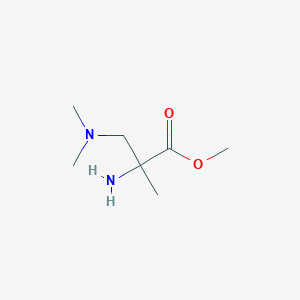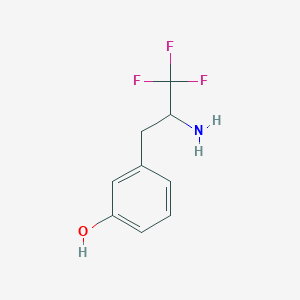
5-Cyano-3-methylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-3-methylthiophene-2-carboxylic acid: is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom This particular compound is characterized by the presence of a cyano group (-CN) at the 5-position, a methyl group (-CH3) at the 3-position, and a carboxylic acid group (-COOH) at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-methylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires basic conditions and can be carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-Cyano-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The compound can participate in substitution reactions, where the cyano or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-Cyano-3-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 5-Cyano-3-methylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
類似化合物との比較
Thiophene-2-carboxylic acid: Lacks the cyano and methyl groups, making it less versatile in certain applications.
3-Methylthiophene-2-carboxylic acid:
5-Cyano-2-thiophenecarboxylic acid: Similar but lacks the methyl group, influencing its chemical properties and uses.
Uniqueness: 5-Cyano-3-methylthiophene-2-carboxylic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds and materials.
特性
分子式 |
C7H5NO2S |
|---|---|
分子量 |
167.19 g/mol |
IUPAC名 |
5-cyano-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2H,1H3,(H,9,10) |
InChIキー |
IDUAZJXDQXRBHX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)




![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
